molecular formula C10H12O4S B1427079 Methyl 4-Methyl-3-(methylsulfonyl)benzoate CAS No. 906816-32-8

Methyl 4-Methyl-3-(methylsulfonyl)benzoate

Cat. No. B1427079
M. Wt: 228.27 g/mol
InChI Key: ZOCOSIKOTCUEIF-UHFFFAOYSA-N
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Description

“Methyl 4-Methyl-3-(methylsulfonyl)benzoate” is a chemical compound derived from benzoic acid. It has a molecular weight of 228.27 and its IUPAC name is methyl 4-methyl-3-(methylsulfonyl)benzoate . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 4-Methyl-3-(methylsulfonyl)benzoate” is 1S/C10H12O4S/c1-7-4-5-8 (10 (11)14-2)6-9 (7)15 (3,12)13/h4-6H,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-Methyl-3-(methylsulfonyl)benzoate” is a solid at room temperature . It has a molecular weight of 228.27 .

Scientific Research Applications

Synthesis and Industrial Applications

  • Methyl 4-methyl-3-(methylsulfonyl)benzoate is an important intermediate in the synthesis of various compounds. For instance, its derivatives, such as Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, have been synthesized through a series of chemical reactions, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, for use in industrial production due to their high yield and lower cost (Yang Jian-she, 2009).
  • This compound is also a key intermediate in the synthesis of other pharmaceuticals and fine chemicals. For example, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, another significant compound, is carried out starting from 4-chloro-2-sulfonylchloride methyl benzoate (Z. Xiu-lan, 2009).

Advanced Organic Synthesis Techniques

  • Innovative methods in organic synthesis involving Methyl 4-methyl-3-(methylsulfonyl)benzoate derivatives have been developed. For instance, a radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes using methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite has been reported. This process highlights the importance of methyl radicals as key intermediates in organic synthesis (Xinxing Gong et al., 2019).

Environmental and Microbial Interactions

  • The microbial hydrolysis of methyl aromatic esters by bacteria such as Burkholderia cepacia has been studied. These bacteria can utilize methyl benzoate, a compound structurally related to Methyl 4-methyl-3-(methylsulfonyl)benzoate, as the sole carbon and energy source, demonstrating the compound's interaction with environmental microorganisms (G. Philippe et al., 2001).

Chemical Properties and Reactions

  • The chemical properties and reactions of Methyl 4-methyl-3-(methylsulfonyl)benzoate derivatives have been extensively investigated. For example, studies on the oxidative coupling of methyl benzoate, a related compound, have revealed insights into reaction mechanisms and catalysis (A. Iretskii et al., 2000).

Photolytic Degradation Studies

  • Photolytic degradation of similar compounds, such as tribenuron-methyl, has been researched to understand their environmental fate. These studies provide valuable information on the degradation pathways and products of methyl ester-based compounds (A.K. Bhattacharjeel & P. Dureja, 2002).

Sorption and Leaching Potential in Soils

  • The sorption, desorption, and leaching potential of sulfonylurea herbicides in soils have been investigated. Such studies are crucial for understanding the environmental behavior of compounds structurally related to Methyl 4-methyl-3-(methylsulfonyl)benzoate (M. P. Azcarate et al., 2015).

Safety And Hazards

The safety information for “Methyl 4-Methyl-3-(methylsulfonyl)benzoate” indicates that it should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 4-methyl-3-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7-4-5-8(10(11)14-2)6-9(7)15(3,12)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCOSIKOTCUEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Methyl-3-(methylsulfonyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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